molecular formula C18H12Cl2N6OS B2452490 N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-49-1

N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2452490
M. Wt: 431.3
InChI Key: YRRQWWPOVCPYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12Cl2N6OS and its molecular weight is 431.3. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Assessment

  • Fused Heterocyclic 1,2,4-Triazoles : Research by Karpina et al. (2019) explored the synthesis of novel acetamides with 1,2,4-oxadiazole cycles, highlighting the biological properties of these fused heterocyclic 1,2,4-triazoles. The study offers a new synthetic approach for creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Modification and Anticancer Effects

  • PI3Ks Inhibitor Modification : Wang et al. (2015) discussed modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor, showing potent antiproliferative activities against cancer cell lines and reduced toxicity (Wang et al., 2015).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

  • Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor : Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which might be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activities

  • Antimicrobial Evaluations : Prakash et al. (2011) synthesized new 1,2,4-triazolo[4,3-a]pyridines with antimicrobial activities, demonstrating the potential of these compounds as potent antimicrobial agents (Prakash et al., 2011).

Anti-Diabetic Drug Development

  • Dipeptidyl Peptidase-4 Inhibition : Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs, focusing on their Dipeptidyl peptidase-4 (DPP-4) inhibition potential (Bindu et al., 2019).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6OS/c19-12-5-4-11(9-13(12)20)22-16(27)10-28-17-7-6-15-23-24-18(26(15)25-17)14-3-1-2-8-21-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRQWWPOVCPYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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